molecular formula C13H22ClN3O2S B1402111 4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride CAS No. 1429056-19-8

4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride

Cat. No. B1402111
CAS RN: 1429056-19-8
M. Wt: 319.85 g/mol
InChI Key: ZIQDKIULMANVFO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C13H22ClN3O2S . It has a molecular weight of 319.85 . The structure is complex, contributing to its high perplexity in scientific research.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 319.85 . Unfortunately, specific details such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Crystal Structure and Molecular Analysis

  • The crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives have been investigated, showing similar conformations and hydrogen-bonding patterns in all structures. This includes the analysis of central molecule parts, torsion angles, and the formation of dimers with specific ring motifs. Hirshfeld surface analyses provided insights into intermolecular interactions (Purandara, Foro, & Thimme Gowda, 2018).

Spectroscopy and Kinetics

  • Research on the UV–VIS spectra of arylhydrazones of β-diketones, including the study of tautomerism and solvatochromism, has been conducted. This research applied DFT and TDDFT approaches for simulations of experimental UV–VIS absorption spectra, considering solvatochromic and tautomeric effects (Kuźnik et al., 2012).

Chemical Reactions and Synthesis

  • Studies on the synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides, including their inhibitory effects against human carbonic anhydrase isoenzymes, have been conducted. This research emphasizes the synthesis process using microwave irradiation and the chemical structures confirmed by various spectroscopic methods (Gul et al., 2016).

Catalysis and Chemical Transformations

  • Research on cyanosilylation of aldehydes catalyzed by iron(iii) arylhydrazone-β-diketone complexes has been conducted, demonstrating their effectiveness as homogeneous catalysts for cyanosilylation reactions, leading to high yields of cyanohydrin trimethylsilyl ethers (Gurbanov et al., 2018).

properties

IUPAC Name

[1-(4-methylphenyl)sulfonylazepan-4-yl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S.ClH/c1-11-4-6-13(7-5-11)19(17,18)16-9-2-3-12(15-14)8-10-16;/h4-7,12,15H,2-3,8-10,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQDKIULMANVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(CC2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride
Reactant of Route 2
4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride
Reactant of Route 3
4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride
Reactant of Route 4
4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride
Reactant of Route 5
4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride
Reactant of Route 6
4-Hydrazinyl-1-(4-methylbenzenesulfonyl)azepane hydrochloride

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